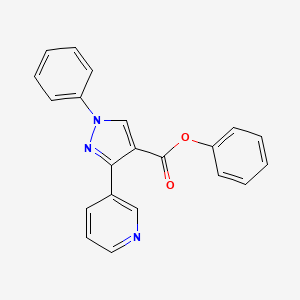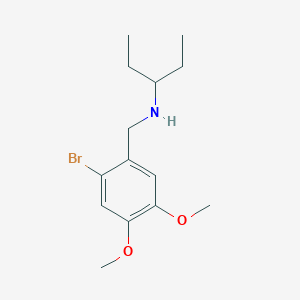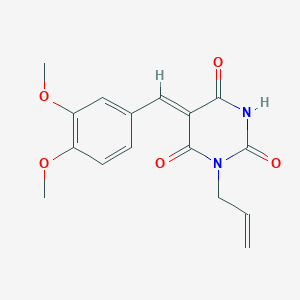
phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PP2A inhibitor and is used primarily in laboratory experiments.
Mécanisme D'action
The mechanism of action of phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate involves the inhibition of PP2A activity. PP2A is a serine/threonine phosphatase that plays a crucial role in the regulation of various cellular processes. By inhibiting PP2A, phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate can modulate the activity of various signaling pathways, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. Furthermore, this compound has also been shown to induce apoptosis in cancer cells by modulating the activity of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its ability to inhibit PP2A activity. This property makes it an ideal compound for studying the role of PP2A in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in various cell lines, making it essential to use caution when working with this compound.
Orientations Futures
There are several future directions for research involving phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate. One of the primary directions is to explore the potential applications of this compound in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, making it an attractive candidate for cancer therapy. Furthermore, future research can also focus on exploring the potential applications of this compound in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate is a multistep process that involves the use of various reagents and solvents. The most commonly used method for the synthesis of this compound is the reaction between 3-aminopyridine and ethyl 2,3-diethoxyacrylate, followed by the reaction with phenylhydrazine and 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Applications De Recherche Scientifique
Phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate has been extensively used in scientific research for various applications. One of the primary applications of this compound is its use as a PP2A inhibitor. PP2A is a protein phosphatase that plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis. By inhibiting PP2A, phenyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate can modulate the activity of various signaling pathways, leading to changes in cellular processes.
Propriétés
IUPAC Name |
phenyl 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(26-18-11-5-2-6-12-18)19-15-24(17-9-3-1-4-10-17)23-20(19)16-8-7-13-22-14-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUJWXTSFPLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)


![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)


![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
